- Novel N-heterocyclic phosphonates and phosphinates as glucokinase activators for treatment of Type II diabetes, World Intellectual Property Organization, , ,
Cas no 97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

97859-49-9 structure
Product name:(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- (R)-5-(hydroxymethyl)oxazolidin-2-one
- (5R)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
- (R)-5-Hydroxymethyl-2-oxazolidinone
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)-
- (5R)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)- (ZCI)
- EN300-137499
- DB-223438
- AKOS026728049
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (5R)-
- (R)-5-hydroxymethyloxazolidin-2-one
- SCHEMBL523804
- CS-0131343
- LSYOFPBORRARMF-GSVOUGTGSA-N
- MFCD26407853
- 97859-49-9
- WS-03143
- (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
-
- MDL: MFCD26407853
- Inchi: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
- InChI Key: LSYOFPBORRARMF-GSVOUGTGSA-N
- SMILES: C([C@H]1CNC(=O)O1)O
Computed Properties
- Exact Mass: 117.04300
- Monoisotopic Mass: 117.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 93.0 ºC (isopropanol )
- Solubility: Soluble (491 g/l) (25 º C),
- PSA: 58.56000
- LogP: -0.58410
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137499-0.1g |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-49-9 | 95% | 0.1g |
$288.0 | 2023-02-15 | |
eNovation Chemicals LLC | D381643-5g |
(R)-5-(hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 95% | 5g |
$995 | 2023-09-04 | |
Chemenu | CM116273-1g |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 1g |
$1000 | 2021-08-06 | |
abcr | AB480275-250 mg |
(R)-5-(Hydroxymethyl)oxazolidin-2-one; . |
97859-49-9 | 250MG |
€190.70 | 2023-07-10 | ||
Ambeed | A862592-250mg |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 250mg |
$53.0 | 2025-02-24 | |
Ambeed | A862592-1g |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 1g |
$132.0 | 2025-02-24 | |
eNovation Chemicals LLC | D381643-1g |
(R)-5-(hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 95% | 1g |
$395 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-250MG |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-49-9 | 95% | 250MG |
¥ 217.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-5G |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-49-9 | 95% | 5g |
¥ 3,504.00 | 2023-03-30 | |
Enamine | EN300-137499-5.0g |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-49-9 | 95% | 5.0g |
$3439.0 | 2023-02-15 |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: Pancreatin
1.1 Catalysts: Triacylglycerol lipase
1.1 Catalysts: Triacylglycerol lipase
1.1 Catalysts: Triacylglycerol lipase
1.1 Catalysts: Triacylglycerol lipase
Reference
- Enzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinones, Japan, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C
1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C
1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
Reference
- Method for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
Reference
- Lipase-mediated resolution of 3-hydroxy-4-trityloxybutanenitrile: synthesis of 2-amino alcohols, oxazolidinones and GABOBTetrahedron: Asymmetry, 2006, 17(8), 1281-1289,
Production Method 5
Reaction Conditions
1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
Reference
- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesTetrahedron, 1987, 43(11), 2505-12,
Production Method 6
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol
2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
Reference
- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesTetrahedron, 1987, 43(11), 2505-12,
Production Method 7
Reaction Conditions
1.1 Solvents: Tetrahydrofuran , Water ; 20 min, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
Reference
- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
Reference
- Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivativesTetrahedron: Asymmetry, 2004, 15(10), 1659-1665,
Production Method 9
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
Reference
- Preparation method for tedizolid and its intermediatePreparation method for tedizolid and its intermediateMethod for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ; rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- Preparation of spiro[oxazino[4,3-a]isoxazolo[4,5-g]quinoline-pyrimidine]trione compounds and methods for treating bacterial infections, United States, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
Reference
- Preparation of substituted oxazolidinone compounds as factor Xα inhibitorsPreparation of substituted oxazolidinone compounds as factor Xα inhibitors, China, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
Reference
- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
Reference
- Process for the resolution of racemic 5-substituted 2-oxazolidinones by crystallizationEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesOptically active 5-[(sulfonyloxy)methyl]-2-oxazolidinone derivatives as intermediates for drugsItaly, 1995, 6(5), 1181-90,
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials
- (R)-3-Amino-1,2-propanediol
- benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate
- 2-Oxazolidinone, 5-[(phenylmethoxy)methyl]-, (5R)-
- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5R)-
- 2-Oxazolidinone, 5-[(acetyloxy)methyl]-3-(1-phenylethyl)-, [R-(R*,S*)]-
- 4-methylbenzene-1-sulfonic acid
- 5-[(Acetyloxy)methyl]-2-oxazolidinone
- 3-Amino-1,2-propandiol
- 2-Propanol, 1-amino-3-(phenylmethoxy)-, (R)-
- (R)-benzyl 2-oxooxazolidine-5-carboxylate
- (R)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Related Literature
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:97859-49-9)(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Purity:99%/99%
Quantity:1g/5g
Price ($):192.0/741.0